LogP Differentiation: 5-Bromo Phenyl Ester vs. 5-Chloro, 5-H, Free Acid, and Sulfonyl Chloride Analogs
The 5-bromo phenyl ester (target) exhibits a computed LogP of 3.856, representing the highest lipophilicity among the directly comparable phenyl 2-aminopyridine-3-sulfonate series. The 5-chloro analog (CAS 646053-43-2) records a LogP of 3.747 (Δ = −0.109), and the 5-unsubstituted parent (CAS 646053-41-0) records 3.094 (Δ = −0.762) . Relative to the free sulfonic acid (CAS 1071524-22-5, LogP 2.335, Δ = −1.521) and the sulfonyl chloride (CAS 868963-98-8, ACD/LogP 0.50, Δ = −3.356), the target compound spans more than 3.3 LogP units of differential lipophilicity within the same core scaffold . These LogP differences are large enough to produce >1000-fold theoretical shifts in octanol/water partition coefficient.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.856 (phenyl 2-amino-5-bromopyridine-3-sulfonate, CAS 646053-44-3) |
| Comparator Or Baseline | 5-Cl analog LogP = 3.747; 5-H analog LogP = 3.094; free acid LogP = 2.335; sulfonyl chloride ACD/LogP = 0.50 |
| Quantified Difference | ΔLogP range: −0.109 (vs. 5-Cl) to −3.356 (vs. sulfonyl chloride) |
| Conditions | Computed LogP values from multiple databases (ChemSrc, chem960, LookChem); note these are predicted/calculated values, not experimentally determined shake-flask values. |
Why This Matters
An approximately 3.3 LogP unit span across functional analogs means that procurement of the wrong in-class compound can shift predicted membrane permeability or organic-phase extractability by orders of magnitude, rendering the substitute unsuitable for applications requiring defined lipophilicity windows.
